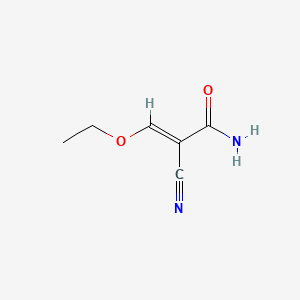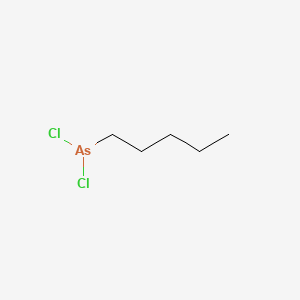
Arsine, amyldichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, amyldichloro- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically an amyl group and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, amyldichloro- typically involves the reaction of arsenic trichloride with an amylating agent under controlled conditions. One common method is the reaction of arsenic trichloride with amyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of arsine, amyldichloro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of toxic reagents and the implementation of safety measures to prevent exposure. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, amyldichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert arsine, amyldichloro- to lower oxidation states of arsenic.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Arsine, amyldichloro- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its toxicological effects and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems.
Industry: It is used in the semiconductor industry for doping processes and in the production of specialized materials.
Mecanismo De Acción
The mechanism of action of arsine, amyldichloro- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It also interferes with the electron transport chain, causing oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with similar toxic properties.
Arsenic trichloride (AsCl3): A precursor used in the synthesis of arsine, amyldichloro-.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with different substituents.
Uniqueness
Arsine, amyldichloro- is unique due to its specific combination of an amyl group and two chlorine atoms, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
692-95-5 |
|---|---|
Fórmula molecular |
C5H11AsCl2 |
Peso molecular |
216.97 g/mol |
Nombre IUPAC |
dichloro(pentyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
Clave InChI |
MEAJGDUYWAHITO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


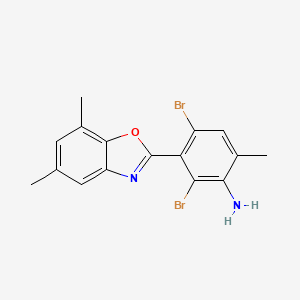
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
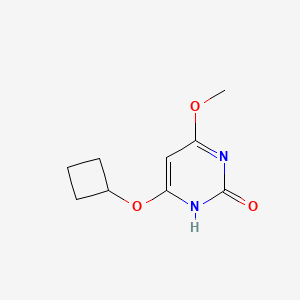
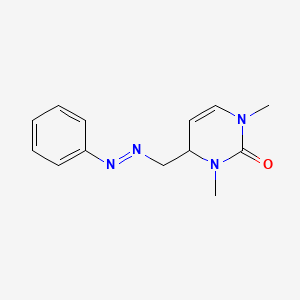
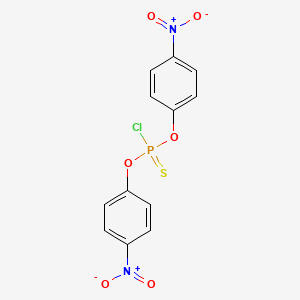

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
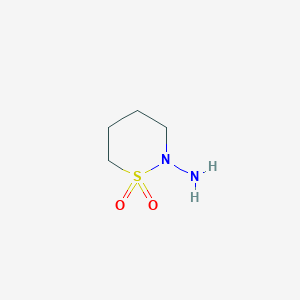
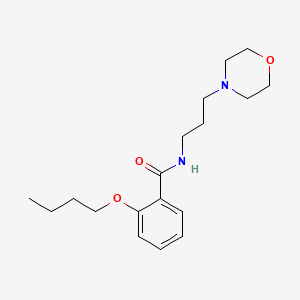
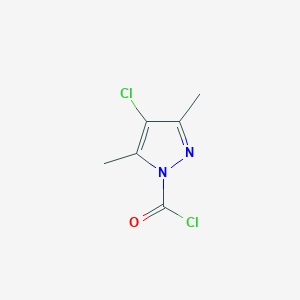

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
